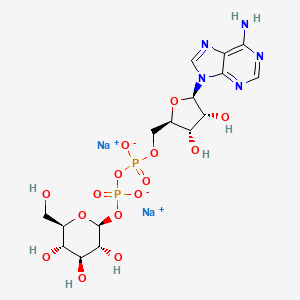

ADP-Glucose (sodium salt)

Description

Significance of ADP-Glucose as a Glucosyl Donor in Polysaccharide Biosynthesis

In a wide array of biological systems, from bacteria to plants, the accumulation of α-1,4-polyglucans like glycogen (B147801) and starch is a fundamental strategy for storing carbon and energy to endure periods of starvation. nih.govresearchgate.net The biosynthesis of these vital polysaccharides relies on the enzymatic transfer of glucose units, a process in which ADP-glucose plays the central role of the glucosyl donor. nih.govresearchgate.netembopress.org

The synthesis of starch in plants and glycogen in bacteria involves the elongation of α-1,4-glucosidic chains, a reaction catalyzed by starch synthases or glycogen synthases, respectively. frontiersin.orgconicet.gov.ar These enzymes specifically utilize ADP-glucose as the substrate to add glucose moieties to the growing polysaccharide chain. frontiersin.orgbiorxiv.org The importance of ADP-glucose is underscored by the fact that its synthesis is the first committed and often rate-limiting step in the entire pathway of starch and glycogen formation. embopress.orgfrontiersin.org This positions the production of ADP-glucose as a critical control point for regulating the accumulation of these storage polymers. nih.govembopress.org The advantage of storing glucose in the form of large polysaccharides like starch and glycogen is that they have minimal impact on the cell's internal osmotic pressure due to their high molecular weight. nih.gov

In photosynthetic eukaryotes and bacteria, ADP-glucose is the primary activated form of glucose for polysaccharide synthesis, whereas in mammals, fungi, and heterotrophic microorganisms, UDP-glucose serves this function. embopress.org The near-complete dependence of starch synthesis on the availability of ADP-glucose highlights its indispensable role in the energy economy of plants. embopress.org

Overview of ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) as a Central Regulatory Enzyme

The synthesis of ADP-glucose is catalyzed by the enzyme ADP-glucose pyrophosphorylase (ADP-Glc PPase), also known as glucose-1-phosphate adenylyltransferase. frontiersin.orguniprot.org This enzyme facilitates the reaction between glucose-1-phosphate (Glc-1P) and adenosine (B11128) triphosphate (ATP) to produce ADP-glucose and inorganic pyrophosphate (PPi). nih.govfrontiersin.orgfrontiersin.org The reaction is reversible in vitro but is driven in the direction of ADP-glucose synthesis in vivo by the subsequent hydrolysis of PPi and the utilization of ADP-glucose for polysaccharide synthesis. nih.govembopress.org

ADP-Glc PPase is a key regulatory enzyme, subject to intricate allosteric regulation by various metabolites that signal the cell's energy status. nih.govembopress.orgfrontiersin.org This regulation ensures that the synthesis of storage polysaccharides is finely tuned to the metabolic state of the organism. nih.gov Generally, metabolites that indicate high carbon and energy levels act as activators, while those signaling low energy levels act as inhibitors. nih.govembopress.org

The allosteric regulators of ADP-Glc PPase vary across different organisms, reflecting their diverse metabolic pathways. nih.govfrontiersin.org

In many bacteria , the enzyme is activated by intermediates of glycolysis or the Entner-Doudoroff pathway, such as fructose-1,6-bisphosphate (FBP), pyruvate (B1213749), and fructose-6-phosphate (B1210287) (F6P), and is inhibited by AMP. embopress.orgfrontiersin.orgbiorxiv.org

In oxygenic photosynthesizers like cyanobacteria and higher plants , ADP-Glc PPase is primarily activated by 3-phosphoglycerate (B1209933) (3-PGA), a direct product of the Calvin cycle, and inhibited by inorganic orthophosphate (Pi). frontiersin.orgnih.govwsu.edu This mechanism tightly couples starch synthesis to photosynthetic activity. oup.comoup.com

The structural organization of ADP-Glc PPase also contributes to its regulatory complexity. In eukaryotes, the enzyme is typically a heterotetramer composed of two small (catalytic) and two large (modulatory) subunits, often denoted as an α₂β₂ or S₂L₂ structure. embopress.orgfrontiersin.orgnih.govwsu.edu The small subunit is primarily responsible for catalysis, while the large subunit influences the enzyme's allosteric properties and its sensitivity to regulators. wsu.educdnsciencepub.com In some cases, the large subunit can also possess catalytic activity. cdnsciencepub.com In contrast, most bacterial ADP-Glc PPases are homotetramers. frontiersin.org

Recent research has also revealed that in some higher plants, ADP-Glc PPase activity can be modulated by redox regulation, providing another layer of control in response to light and sugar levels. nih.govwsu.eduoup.com

Evolutionary Perspectives of ADP-Glucose Metabolism Pathways

The ADP-glucose metabolic pathway is ancient and has been conserved across different kingdoms of life, particularly in bacteria and plants. nih.govfrontiersin.org It is believed that ADP-Glc PPases and other sugar nucleotide pyrophosphorylases evolved from a common ancestor. nih.govresearchgate.netnih.gov Over time, ADP-Glc PPases developed specific regulatory properties, likely through the addition of extra domains, to suit the unique metabolic networks of different organisms. nih.govresearchgate.net

The use of ADP-glucose as a specific metabolite for glycogen synthesis is a hallmark of bacteria, distinguishing it from UDP-glucose which is utilized for a broader range of metabolic processes in all living cells. oup.com This specificity makes the synthesis of ADP-glucose the definitive committed step in bacterial glycogen formation. oup.com The regulatory properties of bacterial ADP-Glc PPases are closely tied to the central carbon metabolism of the specific species. oup.com

In the evolutionary journey leading to plants, the endosymbiotic acquisition of a cyanobacterium-like ancestor is a pivotal event. The cyanobacterial ADP-Glc PPase, with its characteristic activation by 3-PGA and inhibition by Pi, was retained in the resulting plastids of Chloroplastida (green algae and land plants). oup.com This conservation of regulatory features ensured that starch synthesis remained tightly coupled to the output of the Calvin cycle and photosynthesis. oup.com

The evolution of ADP-Glc PPase has been a target of natural selection, leading to a diversity of allosteric effectors that reflect the varied metabolic strategies of different prokaryotes. frontiersin.org For instance, recent studies have identified novel substrate specificities and allosteric regulation by glucosamine (B1671600) metabolites in certain actinobacteria, suggesting an ongoing evolutionary adaptation of this crucial enzyme. frontiersin.org The classical bacterial pathway involving ADP-Glc PPase and glycogen synthase represents a fundamental module in prokaryotic α-glucan metabolism, which has evolved into a complex network that can also be linked to the synthesis of extracellular polysaccharides. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C16H23N5Na2O15P2 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |

InChI Key |

GZBIVALVIPYODS-LNXGRUPOSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Adp Glucose Pyrophosphorylase Adp Glc Ppase : Enzymatic Basis of Adp Glucose Synthesis

Catalytic Mechanism and Reaction Energetics

The synthesis of ADP-glucose by ADP-Glc PPase is a highly regulated process, critical for managing carbon and energy reserves in a wide range of organisms. The enzyme's catalytic action and the energy dynamics of the reaction are fundamental to its biological role.

Substrate Specificity and Apparent Affinity

ADP-Glc PPase exhibits a high degree of specificity for its substrates, ATP and glucose-1-phosphate, to ensure the efficient production of ADP-glucose for polysaccharide synthesis. nih.govfrontiersin.org While the enzyme can show some promiscuity with other nucleoside triphosphates (NTPs) and sugar phosphates, its catalytic efficiency is significantly higher with its natural substrates, particularly in the presence of allosteric activators. nih.govfrontiersin.org

The apparent affinity of the enzyme for its substrates, often expressed as the Michaelis constant (Km) or S0.5 (for allosteric enzymes), is a key parameter in its kinetic characterization. For instance, the ADP-Glc PPase from Escherichia coli shows a marked increase in its apparent affinity for ATP in the presence of its allosteric activator, fructose-1,6-bisphosphate. nih.gov Similarly, studies on the potato tuber enzyme have revealed specific amino acid residues that, when mutated, affect the enzyme's apparent affinity for glucose-1-phosphate. asm.org The heterotetrameric forms of the enzyme in plants, composed of small and large subunits, can exhibit different affinities for substrates depending on the specific subunit composition. psu.edu

Interactive Data Table: Apparent Affinity (S₀.₅) of Various ADP-Glc PPases for Substrates

| Enzyme Source | Subunit Composition | Substrate | S₀.₅ (mM) | Activator | Reference |

| Escherichia coli | Homotetramer (α₄) | ATP | 0.24 | - | researchgate.net |

| Escherichia coli | Homotetramer (α₄) | ATP | 0.05 | Fructose-1,6-bisphosphate | nih.gov |

| Escherichia coli | Homotetramer (α₄) | Glucose-1-Phosphate | 0.03 | Fructose-1,6-bisphosphate | researchgate.net |

| Anabaena sp. PCC 7120 | Homotetramer (α₄) | ATP | 0.04 | 3-PGA | researchgate.net |

| Anabaena sp. PCC 7120 | Homotetramer (α₄) | Glucose-1-Phosphate | 0.05 | 3-PGA | researchgate.net |

| Potato Tuber | Heterotetramer (S₂L₂) | ATP | 0.08 | 3-PGA | researchgate.net |

| Potato Tuber | Heterotetramer (S₂L₂) | Glucose-1-Phosphate | 0.07 | 3-PGA | researchgate.net |

| Ostreococcus tauri | Heterotetramer (S₂L₂) | ATP | 0.17 | 3-PGA | researchgate.net |

| Ostreococcus tauri | Heterotetramer (S₂L₂) | Glucose-1-Phosphate | 0.09 | 3-PGA | researchgate.net |

Note: S₀.₅ represents the substrate concentration at which the enzyme reaches half of its maximum velocity. 3-PGA refers to 3-phosphoglycerate (B1209933).

Divalent Metal Ion Requirements (e.g., Mg²⁺)

The catalytic activity of ADP-Glc PPase is critically dependent on the presence of a divalent metal ion, with magnesium (Mg²⁺) being the most physiologically relevant and effective cofactor. nih.govasm.orgnih.govmdpi.com The Mg²⁺ ion is essential for several aspects of the catalytic process, including the proper binding of the ATP substrate and charge compensation of the negatively charged phosphate (B84403) groups. asm.orgnih.gov The reaction follows a sequential binding mechanism where ATP and Mg²⁺ bind to the enzyme first, followed by the binding of glucose-1-phosphate. nih.govembopress.org

While Mg²⁺ is the primary divalent cation, other metal ions can substitute for it, although often with lower efficiency. Studies on the enzyme from various sources have shown that ions such as manganese (Mn²⁺), cobalt (Co²⁺), and calcium (Ca²⁺) can also support catalysis to varying degrees. mdpi.comresearchgate.net The optimal concentration of the divalent metal ion is crucial, as concentrations that are too high can become inhibitory. mdpi.com The S₀.₅ values for Mg²⁺ for ADP-Glc PPases from both plant and bacterial sources typically fall within the range of 1 to 10 mM. asm.org

Structural Biology and Quaternary Organization of ADP-Glc PPase

The three-dimensional structure and the arrangement of subunits in ADP-Glc PPase are key to its function and regulation. The enzyme's quaternary structure varies between prokaryotic and eukaryotic organisms, reflecting different evolutionary adaptations.

Homotetrameric Forms in Prokaryotic Systems

In most bacteria, ADP-Glc PPase exists as a homotetramer, meaning it is composed of four identical subunits (α₄). nih.govasm.orgianamericas.org Each subunit, with a molecular mass of approximately 50 kDa, contains both the catalytic and regulatory sites. nih.govasm.org The cyanobacterial enzyme, while also homotetrameric, shares regulatory properties with the plant enzymes, suggesting an evolutionary link. nih.govresearchgate.net Structural studies of bacterial ADP-Glc PPases have revealed a two-domain structure for each monomer: an N-terminal catalytic domain and a C-terminal regulatory domain. frontiersin.orgasm.org The interaction between these domains is crucial for the allosteric regulation of the enzyme. asm.org

Heterotetrameric Forms in Eukaryotic Systems (Plants, Green Algae)

In contrast to their prokaryotic counterparts, ADP-Glc PPases in higher plants and green algae are heterotetramers, typically composed of two small (S) and two large (L) subunits, forming an S₂L₂ structure. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net These subunits are homologous but have distinct roles. frontiersin.orgresearchgate.net The small subunit is generally considered to be the primary catalytic subunit, while the large subunit plays a more modulatory and regulatory role. psu.eduoup.comfrontiersin.org The evolution of the large subunit is thought to have allowed for more complex regulatory mechanisms to meet the specific metabolic needs of different tissues in plants. nih.gov

The small subunits of plant ADP-Glc PPases are highly conserved, whereas the large subunits show greater sequence diversity. nih.govnih.gov This diversity in the large subunit contributes to the different kinetic and regulatory properties observed in ADP-Glc PPases from various plant tissues. psu.edunih.gov

The small subunit of plant ADP-Glc PPase is fundamentally responsible for the enzyme's catalytic activity. psu.eduoup.com However, its function extends beyond simple catalysis. The small subunit also contributes to the enzyme's regulatory properties and its stability under heat stress. frontiersin.orgfrontiersin.org

Interactive Data Table: Subunit Roles in Plant ADP-Glc PPases

| Subunit | Primary Role | Other Functions | Key Findings | Reference |

| Small (S) | Catalysis | - Confers sensitivity to Pi inhibition- Critical for heat stability | The presence of a specific cysteine residue in the potato S subunit contributes to heat stability. | frontiersin.orgfrontiersin.org |

| Large (L) | Regulation | - Modulates the affinity for allosteric activators- Can influence substrate affinity- In some cases, exhibits catalytic activity | The large subunit from wheat endosperm is responsible for the enzyme's insensitivity to activation. | psu.edufrontiersin.orgfrontiersin.org |

Large Subunit Roles in Allosteric Regulation and Effector Sensitivity

Crystallographic Analyses and Active Site Characterization

Crystallographic studies have provided significant insights into the three-dimensional structure and active site of ADP-Glc PPase. The first atomic resolution structure was determined for the homotetrameric α subunit of potato tuber ADP-Glc PPase at 2.1 Å resolution. nih.gov This structure revealed a conformation of the enzyme in its inhibited state, bound to sulfate (B86663) ions. nih.gov The enzyme consists of an N-terminal catalytic domain with a Rossmann fold, typical for dinucleotide-binding, and a C-terminal domain with a left-handed parallel β-helix structure involved in allosteric regulation and oligomerization. nih.govrcsb.org

Crystals of the Agrobacterium tumefaciens ADP-Glc PPase have also been obtained and diffracted to a resolution of 2.0 Å. nih.goviucr.org The structure of the A. tumefaciens enzyme was refined to 2.1 Å, revealing a model with ATP and glucose 1-phosphate in the active site. rcsb.org The active site is located at the interface between the N- and C-terminal domains, which also houses a binding site for the allosteric activator. rcsb.org Mutagenesis of conserved glycine (B1666218) residues (G20, G21, and G23) in this region led to a significant loss of activity, confirming their importance in catalysis. rcsb.org The crystal structure of the E. coli enzyme has been solved in complex with its allosteric regulators, fructose-1,6-bisphosphate (FBP) and AMP, providing a deeper understanding of how these metabolites regulate enzyme activity. rcsb.org

| Enzyme Source | Resolution (Å) | Space Group | Key Structural Features |

|---|---|---|---|

| Potato Tuber (α subunit) | 2.1 | P2₁ | N-terminal Rossmann fold, C-terminal β-helix, sulfate-bound inhibited state. nih.govunesp.br |

| Agrobacterium tumefaciens | 2.0 - 2.1 | I222 | Two-domain structure with active site at the interface. rcsb.orgnih.goviucr.org |

| E. coli (with FBP) | 3.04 | Not specified | Complex with positive allosteric regulator (FBP) and negative regulator (AMP). rcsb.org |

Computational Modeling and Molecular Dynamics Simulations of Subunit Assembly

Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for investigating the structure, function, and dynamics of ADP-Glc PPase, especially in cases where experimental structures are challenging to obtain. researchgate.net These methods have been used to build three-dimensional models of both the large and small subunits of barley AGPase and to optimize them using MD simulations. researchgate.net

MD simulations have been employed to study the allosteric pathways within the E. coli ADP-Glc PPase, identifying a critical loop (Pro103–Arg115) involved in transmitting the allosteric signal. nih.gov These simulations, coupled with structural comparisons and mutagenesis, provide insights into the cooperative motions within the protein that are essential for its regulatory function. nih.gov For the potato tuber AGPase, the molecular mechanics generalized born surface area (MM-GBSA) method was used to identify key amino acids involved in the interaction between the large and small subunits during the formation of the heterotetramer. plos.org These computational studies revealed that the lateral interaction between the subunits is stronger than the longitudinal one and is primarily mediated by hydrophobic forces. plos.org Furthermore, MD simulations have been used to model the interaction of substrates like ATP and allosteric effectors with the enzyme, helping to understand substrate specificity and regulatory mechanisms at a molecular level. frontiersin.orgfrontiersin.org

Post-Translational Modulations of ADP-Glc PPase Activity

The activity of ADP-Glc PPase is regulated not only by allosteric effectors but also through post-translational modifications (PTMs). oup.comnih.gov These modifications provide an additional layer of control, allowing the enzyme to respond to various cellular signals. The primary PTMs known to affect ADP-Glc PPase are protein phosphorylation and redox regulation. oup.comnih.govnih.gov These modifications can influence the enzyme's catalytic efficiency, stability, and sensitivity to allosteric regulators. oup.comwsu.edu

Protein Phosphorylation and Its Influence on Enzyme Activity and Stability

Protein phosphorylation has emerged as a significant mechanism for regulating ADP-Glc PPase activity, particularly in plants. nih.govresearchgate.net In wheat seeds, ADP-Glc PPase has been found in a phosphorylated state, and the level of phosphorylation increases as the seed develops, correlating with an increase in enzyme activity and starch accumulation. nih.govnih.govfrontiersin.org This modification appears to be specific to certain plant types, as it was not observed in the seeds of oleaginous plants like Ricinus communis. nih.govnih.govfrontiersin.org

Further studies have shown that in the heterotetrameric enzyme from wheat endosperm, the large subunit is the primary target for phosphorylation. nih.govnih.govfrontiersin.org In vitro experiments demonstrated that recombinant wheat ADP-Glc PPase could be phosphorylated by Ca²⁺-dependent protein kinases. nih.govfrontiersin.org While the precise effects of phosphorylation on the enzyme's stability and allosteric regulation are still under investigation, it is believed that this modification, in concert with allosteric regulation by metabolites, helps to maintain stable levels of enzyme activity, thereby driving carbon towards starch synthesis for long-term storage. nih.govfrontiersin.org In maize, simulated phosphorylation through point mutations in the small subunit (Bt2) led to an increase in AGPase activity, while dephosphorylation resulted in a significant decrease, further highlighting the role of phosphorylation in modulating enzyme function. mdpi.com

| Organism/Tissue | Phosphorylated Subunit | Effect on Activity | Correlated Process |

|---|---|---|---|

| Wheat Seeds | Large Subunit (preferentially) | Increased | Seed development and starch accumulation. nih.govnih.govfrontiersin.org |

| Maize (Bt2 subunit) | Small Subunit (simulated) | Increased | Enhanced ADP-Glc production. mdpi.com |

Redox Regulation via Thioredoxin System and Disulfide Bridge Formation

Redox regulation is another crucial post-translational modification that controls ADP-Glc PPase activity, particularly in response to light and sugar levels in plant leaves. nih.gov This regulation involves the formation and reduction of an intermolecular disulfide bridge between the two small subunits of the heterotetrameric enzyme. oup.com Under oxidizing conditions, such as during the night, a disulfide bond forms, which is associated with a less active state of the enzyme. oup.com

The reduction of this disulfide bridge, which activates the enzyme, is mediated by the thioredoxin system. oup.comoup.com In photosynthetic tissues, this process is linked to the light-dependent redox state of the chloroplast. oup.com Specifically, thioredoxin f and thioredoxin m have been shown to reduce and activate the potato tuber ADP-Glc PPase. oup.comresearchgate.net This activation increases the enzyme's sensitivity to the allosteric activator 3-PGA. oup.com The redox regulation of ADP-Glc PPase allows for the coordination of starch synthesis with photosynthetic activity and the availability of sugars. nih.govnih.gov However, it's worth noting that the wheat endosperm ADP-Glc PPase appears to be insensitive to this type of redox regulation. frontiersin.org

Regulation of Adp Glucose Biosynthesis by Adp Glc Ppase Activity

Allosteric Regulatory Mechanisms

The allosteric regulation of ADP-Glc PPase is a fundamental control mechanism in the biosynthesis of glycogen (B147801) in bacteria and starch in plants. researchgate.net This enzyme's activity is modulated by various small effector molecules that signal the cell's energetic and metabolic state. nih.govfrontiersin.organcefn.org.ar Based on the specificity for these allosteric activators and inhibitors, ADP-Glc PPases have been categorized into at least nine distinct classes, reflecting the diverse metabolic strategies of different organisms. nih.govasm.organcefn.org.arluc.edu

The binding of an allosteric activator to ADP-Glc PPase induces conformational changes that enhance the enzyme's catalytic activity. nih.gov This activation often involves increasing the enzyme's maximum velocity (Vmax) and its affinity for substrates. conicet.gov.ar For instance, in the Escherichia coli enzyme, the binding of the activator fructose-1,6-bisphosphate (FBP) triggers a communication pathway between the regulatory and catalytic sites. frontiersin.organcefn.org.ar This involves crucial interactions between specific amino acid residues, leading to a structural rearrangement that favors a more active enzymatic state. ancefn.org.ar

In oxygenic photosynthetic organisms, including plants, cyanobacteria, and green algae, the primary allosteric activator of ADP-Glc PPase is 3-phosphoglycerate (B1209933) (3-PGA), a key product of the Calvin cycle. nih.govpsu.eduluc.edufrontiersin.orgfrontiersin.org The enzyme is conversely inhibited by inorganic phosphate (B84403) (Pi). nih.govpsu.eduluc.edufrontiersin.orgfrontiersin.org Consequently, the ratio of 3-PGA to Pi is a critical determinant of starch synthesis, linking it directly to photosynthetic activity. luc.edu High levels of 3-PGA, indicative of active photosynthesis, stimulate ADP-glucose production and subsequent starch accumulation. oup.com

The binding of 3-PGA not only activates the enzyme but also induces a more stable conformation. nih.gov In plant ADP-Glc PPases, which are typically heterotetramers composed of two small (catalytic) and two large (regulatory) subunits, 3-PGA sensitivity is a complex trait. psu.eduluc.eduplos.org Both subunits contribute to the allosteric regulation, and the large subunit modulates the small subunit's sensitivity to 3-PGA. psu.eduluc.edu Studies have identified specific lysine (B10760008) residues within the C-terminal domain of both cyanobacterial and plant enzymes as crucial for 3-PGA binding. frontiersin.orgfrontiersin.org Redox regulation, particularly in potato tuber AGPase, further modulates the enzyme's sensitivity to 3-PGA activation. wsu.eduoup.com

| Organism/Tissue | Enzyme Type | Primary Activator | Primary Inhibitor | Key Regulatory Feature | Reference |

|---|---|---|---|---|---|

| Cyanobacteria (e.g., Anabaena) | Homotetramer (α4) | 3-PGA | Pi | Directly links glycogen synthesis to photosynthetic carbon fixation. | nih.govfrontiersin.org |

| Green Algae (e.g., Chlamydomonas, Ostreococcus tauri) | Heterotetramer (α2β2) | 3-PGA | Pi | Large subunit modulates the affinity for 3-PGA. | nih.govfrontiersin.org |

| Higher Plants (e.g., Spinach leaf, Potato tuber) | Heterotetramer (α2β2) | 3-PGA | Pi | Activity is controlled by the 3-PGA/Pi ratio; subject to redox modification. | wsu.eduluc.eduoup.com |

In many heterotrophic bacteria that utilize the Embden-Meyerhof (glycolytic) pathway, such as Escherichia coli, the principal allosteric activator for ADP-Glc PPase is fructose-1,6-bisphosphate (FBP). nih.govluc.eduresearchgate.netnih.gov FBP is a key intermediate in glycolysis, and its accumulation signals a high flux of carbon through this central metabolic pathway. nih.gov The binding of FBP to the E. coli enzyme significantly increases its activity, primarily by enhancing the enzyme's affinity for its substrate, ATP, and increasing the Vmax. frontiersin.orgfrontiersin.organcefn.org.ar

The activation by FBP is crucial for controlling glycogen synthesis in these organisms. nih.gov Studies on E. coli mutants with altered ADP-Glc PPases have demonstrated a direct correlation between the enzyme's affinity for FBP and the cell's capacity to accumulate glycogen. nih.gov The binding of FBP transmits an allosteric signal that not only boosts catalysis but also enhances substrate specificity, ensuring that ATP is preferentially used for ADP-glucose synthesis. frontiersin.org This mechanism provides a clear example of how allosteric regulation directs metabolic flow in response to cellular needs. frontiersin.org

Bacteria that primarily utilize the Entner-Doudoroff pathway for glucose catabolism, such as Agrobacterium tumefaciens, exhibit a different pattern of allosteric activation for their ADP-Glc PPase. nih.govluc.edu In these organisms, the key activators are fructose-6-phosphate (B1210287) (Fru6P) and pyruvate (B1213749) (Pyr). nih.govresearchgate.netnih.govluc.edu Some bacteria that can use both the Embden-Meyerhof and Entner-Doudoroff pathways, like Rhodobacter sphaeroides, are activated by all three effectors: FBP, Fru6P, and pyruvate. nih.govnih.gov

In A. tumefaciens, Fru6P and pyruvate synergistically activate the enzyme, binding to distinct allosteric sites. researchgate.netnih.gov This dual activation allows for a more nuanced regulation of glycogen synthesis, integrating signals from different points in the central metabolism. nih.gov Pyruvate has also been shown to act as a synergistic activator with FBP in E. coli, suggesting a complex network of allosteric regulation even in organisms with a primary activator. plos.org This indicates that multiple allosteric sites can evolve to fine-tune enzyme activity in response to diverse metabolic conditions. nih.govplos.org

| Metabolic Pathway | Organism Example | Primary Activator(s) | Reference |

|---|---|---|---|

| Glycolysis (Embden-Meyerhof) | Escherichia coli | Fructose-1,6-bisphosphate (FBP) | nih.govluc.edu |

| Entner-Doudoroff | Agrobacterium tumefaciens | Fructose-6-phosphate (Fru6P), Pyruvate (Pyr) | nih.govresearchgate.netluc.edu |

| Glycolysis & Entner-Doudoroff | Rhodobacter sphaeroides | FBP, Fru6P, Pyruvate | nih.gov |

The diversity of allosteric regulation of ADP-Glc PPase extends beyond the common activators linked to major glucose breakdown pathways. Various microorganisms have evolved sensitivities to other metabolic intermediates that reflect their specific physiology. For example, the ADP-Glc PPase from Actinobacteria, such as Streptomyces coelicolor and Rhodococcus jostii, is notably activated by glucose-6-phosphate (Glc-6P). conicet.gov.arfrontiersin.org This aligns with the central role of Glc-6P as a starting point for multiple metabolic routes in these bacteria. conicet.gov.ar

Furthermore, recent studies have revealed that glucosamine-6-phosphate (GlcN-6P) can act as a significant allosteric activator for ADP-Glc PPases in certain Actinobacteria, including Kocuria rhizophila and Rhodococcus species. conicet.gov.ar This finding suggests a regulatory link between amino sugar metabolism and glycogen synthesis. Other unique activators have been identified in different bacteria; for instance, the enzyme from Nitrosomonas europaea is activated by pyruvate, oxaloacetate, and phosphoenolpyruvate (B93156) (PEP). asm.orgluc.edu This wide range of activator specificities underscores the evolutionary adaptability of ADP-Glc PPase, allowing its regulation to be tailored to the unique metabolic network of each organism. luc.educonicet.gov.ar

Just as activators stimulate ADP-Glc PPase activity, inhibitors suppress it, typically signaling a state of low cellular energy. Common inhibitors across many bacterial species include AMP, ADP, and inorganic phosphate (Pi). nih.gov For example, in E. coli, AMP is a potent inhibitor, and its effect is most pronounced in the presence of the activator FBP. asm.orgplos.org In photosynthetic organisms, Pi is the primary inhibitor, acting antagonistically to the activator 3-PGA. nih.govluc.edufrontiersin.orgfrontiersin.org

Allosteric desensitization occurs when the enzyme loses its responsiveness to these regulatory molecules. This can be induced experimentally through chemical modification or occur naturally through mutation. For instance, treatment of the Rhodobacter sphaeroides ADP-Glc PPase with arginine-modifying reagents like phenylglyoxal (B86788) resulted in an enzyme that was no longer sensitive to either activation or inhibition. nih.gov Similarly, site-directed mutagenesis of specific residues in the A. tumefaciens enzyme led to variants that were desensitized to inhibition by Pi. nih.gov Such studies are crucial for identifying the amino acid residues and structural domains involved in transmitting the allosteric signal from the regulatory sites to the catalytic core of the enzyme. conicet.gov.ar

The biosynthesis of ADP-glucose, a crucial precursor for starch and glycogen synthesis in plants and bacteria respectively, is meticulously controlled at the enzymatic level. The primary enzyme responsible for this regulation is ADP-glucose pyrophosphorylase (ADP-Glc PPase), which catalyzes the reaction between ATP and glucose-1-phosphate to form ADP-glucose and pyrophosphate. frontiersin.orgcore.ac.uk The activity of ADP-Glc PPase is allosterically modulated by various effector molecules that signal the cell's metabolic and energy status, ensuring that the synthesis of storage polysaccharides is tightly coupled to carbon and energy availability. nih.govancefn.org.ar

Allosteric Regulation of ADP-Glc PPase

The allosteric regulation of ADP-Glc PPase is a fundamental mechanism that fine-tunes the rate of ADP-glucose production. This regulation involves the binding of activators and inhibitors to sites on the enzyme distinct from the active site, inducing conformational changes that either enhance or diminish its catalytic activity. The specific nature of these allosteric effectors often reflects the primary carbon assimilation pathway of the organism. nih.govumass.edu

Inorganic orthophosphate (Pi) is a principal allosteric inhibitor of ADP-Glc PPase, particularly in cyanobacteria and higher plants. nih.govfrontiersin.orgluc.edufrontiersin.org As a key intermediate in energy metabolism, high levels of Pi typically signify a low energy state within the cell, making it a logical signal to curtail the energy-consuming process of polysaccharide synthesis. nih.gov The inhibitory effect of Pi is a common feature across many plant species, where it acts as a key regulator in both photosynthetic and non-photosynthetic tissues. luc.edupnas.org For instance, the ADP-Glc PPases from green algae and higher plants are consistently inhibited by Pi. umass.edufrontiersin.org

The sensitivity to Pi inhibition can vary. For example, crude extracts from barley endosperm showed that Pi acted as a weak inhibitor. oup.com Structural studies on the potato tuber ADP-Glc PPase revealed that the enzyme crystallizes in a sulfate-bound, allosterically inhibited form, providing insight into how anions like phosphate might exert their inhibitory effect. embopress.org This inhibition is often competitive or mixed with respect to the enzyme's substrates. oup.com The large subunit of the heterotetrameric plant enzyme has been shown to be a major determinant of the sensitivity to Pi inhibition. luc.edufrontiersin.org

Adenosine (B11128) monophosphate (AMP) and, in some cases, adenosine diphosphate (B83284) (ADP) serve as potent allosteric inhibitors of ADP-Glc PPase, especially in heterotrophic bacteria. umass.edunih.gov These molecules are indicators of a low energy charge in the cell. When energy levels are depleted, AMP and ADP concentrations rise, signaling the need to conserve ATP by downregulating anabolic pathways like glycogen synthesis.

In Escherichia coli, AMP is a well-documented inhibitor. core.ac.ukancefn.org.ar Crystal structures of the E. coli enzyme (EcAGPase) in complex with AMP have revealed that the inhibitor binds to an allosteric cleft, partially overlapping with the binding site of the activator, fructose (B13574) 1,6-bisphosphate (FBP). nih.gov This structural arrangement explains the interplay between the activator and inhibitor. nih.gov Similarly, the ADP-Glc PPase from Agrobacterium tumefaciens is also inhibited by AMP. luc.edu For many bacterial enzymes, particularly those in organisms utilizing glycolytic pathways, AMP, ADP, and Pi are common inhibitors. nih.gov

Synergistic and Antagonistic Interactions of Allosteric Effectors

The regulation of ADP-Glc PPase activity is rarely governed by a single effector. Instead, it is the result of complex synergistic and antagonistic interactions between multiple activators and inhibitors. This allows for a more sensitive and amplified response to subtle changes in the cell's metabolic state. nih.gov

A classic example of antagonism is the interaction between the activator 3-phosphoglycerate (3-PGA) and the inhibitor Pi in plants. nih.govfrontiersin.org The presence of 3-PGA, a product of carbon fixation, can counteract and relieve the inhibition caused by Pi, thereby activating starch synthesis when photosynthetic output is high. frontiersin.orgoup.com Similarly, in E. coli, the activator FBP and the inhibitor AMP exhibit antagonistic binding, as their binding sites partially overlap. nih.govasm.org The sensitivity to AMP inhibition is therefore modulated by the concentration of FBP. nih.gov

Table 1: Allosteric Regulation of ADP-Glc PPase in Various Organisms

| Organism/Tissue | Primary Activator(s) | Primary Inhibitor(s) | Regulatory Features | Source(s) |

| Escherichia coli | Fructose 1,6-bisphosphate (FBP), Pyruvate | AMP | Antagonism between FBP and AMP. Synergistic activation by FBP and pyruvate. | frontiersin.orgnih.govnih.gov |

| Agrobacterium tumefaciens | Fructose 6-phosphate (Fru6P), Pyruvate | AMP, Pi | --- | luc.educonicet.gov.ar |

| Higher Plants (general) | 3-Phosphoglycerate (3-PGA) | Orthophosphate (Pi) | Antagonism between 3-PGA and Pi. Redox regulation in some tissues. | nih.govluc.eduoup.com |

| Wheat Endosperm | Fructose-6-Phosphate (Fru-6P), 3-PGA | Orthophosphate (Pi) | Relatively insensitive to 3-PGA/Pi regulation compared to other plant tissues. | frontiersin.orgfrontiersin.org |

| Cyanobacteria | 3-Phosphoglycerate (3-PGA) | Orthophosphate (Pi) | Regulation similar to higher plants. | umass.edu |

Identification and Characterization of Allosteric Binding Sites

Understanding the structural basis of allosteric regulation requires the identification and characterization of the binding sites for activators and inhibitors. Through a combination of X-ray crystallography, site-directed mutagenesis, and kinetic analysis, significant progress has been made in mapping these critical regions on the ADP-Glc PPase enzyme. luc.edunih.gov

In the E. coli enzyme, the binding site for the activator FBP and the inhibitor AMP is located in a cleft between the N-terminal and C-terminal domains of adjacent subunits. nih.gov Mutagenesis studies have identified specific amino acid residues crucial for this regulation. For instance, Lys39 in the N-terminal domain was found to be involved in FBP binding. asm.org More recent studies pinpointed Arg40, Arg52, and Arg386 as essential for FBP binding and activation, suggesting they form a pocket that complexes the phosphate group of the activator. frontiersin.org

In the potato tuber enzyme, the crystal structure revealed the binding sites for sulfate (B86663), an analog of the inhibitor Pi. embopress.org One sulfate binding site involves residues R53, R83, and H84, which are highly conserved across both plant and bacterial enzymes, indicating a common anion-binding motif. embopress.org Site-directed mutagenesis of the corresponding histidine residue (H83) in the E. coli enzyme was shown to affect activator binding. embopress.org The large subunit of plant ADP-Glc PPases is generally responsible for conferring sensitivity to allosteric regulators, and mutations within this subunit can lead to enzymes with higher affinity for activators and increased resistance to inhibitors. frontiersin.orgpnas.org Computational modeling and mutagenesis have also identified regions critical for the communication between the allosteric (regulatory) and catalytic sites, such as the loop region between Leu102 and Pro103 in the E. coli enzyme. asm.orgnih.govconicet.gov.ar

Table 2: Key Residues in Allosteric Regulation of ADP-Glc PPase

| Enzyme Source | Residue(s) | Effector(s) | Role | Source(s) |

| E. coli | Lys39 | FBP | Activator Binding | asm.org |

| E. coli | Arg40, Arg52, Arg386 | FBP, PLP | Activator Binding & Activation | frontiersin.org |

| E. coli | Gln74, Trp113 | FBP | Allosteric Signal Transmission | ancefn.org.ar |

| Potato Tuber | Arg53, Arg83, His84 | Sulfate (Pi analog) | Inhibitor Binding | embopress.org |

| Potato Tuber | Glu38, Gly101 (Large Subunit) | 3-PGA | Activator Affinity | pnas.org |

Transcriptional and Translational Control of ADP-Glc PPase Gene Expression

Beyond allosteric regulation, the biosynthesis of ADP-glucose is also controlled at the level of gene expression. The amount of ADP-Glc PPase protein available in a cell is determined by the rates of transcription and translation of its corresponding genes. This provides a longer-term, adaptive regulatory mechanism that complements the rapid, fine-tuning of allosteric control. oup.com

In plants, ADP-Glc PPase is a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits, which are encoded by distinct genes. oup.compnas.org The existence of multiple genes for these subunits allows for differential expression patterns in various tissues and at different developmental stages. nih.govresearchgate.net

Studies in Arabidopsis thaliana have revealed a family of six ADP-Glc PPase genes: two for small subunits (ApS1, ApS2) and four for large subunits (ApL1, ApL2, ApL3, ApL4). nih.govresearchgate.net The expression of these genes is tissue-specific. ApL1 is the predominant large subunit in source tissues like leaves, where the enzyme needs to be highly sensitive to the 3-PGA/Pi ratio to regulate starch synthesis in response to photosynthesis. nih.govresearchgate.net Conversely, ApL3 and ApL4 are the main large subunits in sink tissues such as roots, where starch synthesis is more dependent on the import and availability of substrates like sucrose (B13894). nih.govresearchgate.net This differential expression results in heterotetrameric enzymes with distinct regulatory properties tailored to the metabolic function of the tissue. researchgate.net

The expression of ADP-Glc PPase genes is also regulated by metabolites, particularly sugars. In Arabidopsis leaves, high sugar levels induce the transcription of ApL3 and ApL4. nih.govnih.gov This leads to the formation of enzyme variants that are less sensitive to allosteric regulation, a state that resembles the enzyme found in sink tissues. nih.govresearchgate.net In rice, the expression of certain AGPase genes and subsequent starch accumulation are cooperatively regulated by sucrose and the plant hormone abscisic acid (ABA). oup.com This transcriptional control allows the plant to adjust its carbon partitioning and storage strategies in response to systemic signals about nutrient availability and stress. oup.comcotton.org Inhibiting the expression of AGPase genes via antisense technology in potatoes has been shown to drastically reduce starch synthesis, leading to sugar-storing tubers and demonstrating the critical role of transcriptional control in determining metabolic outcomes. nih.gov

Metabolic Roles of Adp Glucose in Biological Systems

Starch Biosynthesis in Plants and Green Algae

In plants and green algae, starch is the principal long-term storage form of glucose, synthesized and stored as semi-crystalline granules within plastids. ubc.ca The synthesis of starch relies on ADP-glucose as the precursor for the elongation of α-1,4-glucan chains. nih.gov The enzyme responsible for producing this essential substrate is ADP-glucose pyrophosphorylase (AGPase), which catalyzes the reaction between Glucose-1-phosphate (Glc-1-P) and ATP. nih.gov

In the majority of plant tissues, particularly in the chloroplasts of leaves, starch synthesis occurs directly within the plastids. nih.gov Carbon fixed during photosynthesis through the Calvin cycle provides the building blocks. researchgate.net Fructose-6-phosphate (B1210287) is converted to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate by plastidial phosphoglucomutase. nih.gov The key committed step is the synthesis of ADP-glucose from glucose-1-phosphate and ATP, a reaction catalyzed by AGPase. nih.govnih.gov This ADP-glucose is then utilized by various isoforms of starch synthase (SS) to extend the linear chains of the starch polymer. nih.gov The entire pathway, from photosynthetic carbon assimilation to starch storage, is contained within the chloroplast. nih.govresearchgate.net

A notable exception to the exclusive plastidial pathway is found in the endosperm of cereals such as maize, barley, and rice. nih.govmdpi.com In these storage tissues, the bulk of AGPase activity (70-90%) is located in the cytosol, not in the amyloplasts (the starch-storing plastids). mdpi.comoup.com Sucrose (B13894), delivered from source tissues, is metabolized in the cytosol to provide the glucose-1-phosphate and ATP needed for cytosolic AGPase to produce ADP-glucose. researchgate.net

This cytosolic ADP-glucose must then be imported into the amyloplasts to be used for starch synthesis. This transport is mediated by a specific transporter protein located in the amyloplast inner envelope membrane. oup.comfrontiersin.org In maize, this transporter is known as Brittle-1 (BT1). frontiersin.orgnih.gov The BT1 protein functions as an antiporter, importing one molecule of ADP-glucose into the amyloplast in exchange for one molecule of ADP, which is a byproduct of the starch synthase reaction within the plastid. oup.comnih.gov This specialized pathway allows for the high rates of starch accumulation required to fill the grain. mdpi.com

Table 1: Comparison of Starch Biosynthesis Pathways

| Feature | Plastidial Pathway (e.g., Leaf Cells) | Cytosolic/Plastidial Pathway (e.g., Cereal Endosperm) |

|---|---|---|

| Primary Site of ADP-Glc Synthesis | Plastid (Chloroplast) | Cytosol |

| Source of Carbon | Photosynthesis (Calvin Cycle) | Sucrose from phloem |

| Key Enzyme for ADP-Glc Synthesis | Plastidial AGPase | Cytosolic AGPase |

| ADP-Glc Transport | Not required (synthesized in situ) | Required; via ADP-Glc/ADP antiporter (e.g., BT1) into the amyloplast |

| Primary Tissue Type | Photosynthetic tissues (leaves) | Non-photosynthetic storage tissues (cereal endosperm) |

AGPase is the rate-limiting enzyme in starch biosynthesis and is subject to stringent allosteric regulation, which links starch production directly to the metabolic status of the cell. nih.govoup.comresearchgate.net The enzyme is generally activated by 3-phosphoglycerate (B1209933) (3-PGA), an intermediate of photosynthesis, and inhibited by inorganic phosphate (B84403) (Pi). nih.govnih.gov

During active photosynthesis, high levels of 3-PGA and low levels of Pi activate AGPase, promoting the conversion of excess fixed carbon into starch. nih.gov Conversely, in the dark or under low photosynthetic activity, 3-PGA levels fall and Pi levels rise, inhibiting the enzyme and slowing starch synthesis. oup.com This regulatory mechanism ensures that starch is accumulated when carbon is abundant. oup.com The sensitivity of AGPase to these effectors is crucial; mutants with altered regulatory properties, such as being less sensitive to Pi inhibition, often show significant increases in starch content. oup.com In addition to allosteric control, AGPase activity can be modulated by post-translational modifications like redox regulation and phosphorylation, adding further layers of control that can impact starch yield. oup.comfrontiersin.orgnih.gov

Cytosolic ADP-Glucose Synthesis and Plastidial Transport Mechanisms in Cereal Endosperms

Glycogen (B147801) Biosynthesis in Prokaryotes

In bacteria and archaea, glycogen serves as the primary intracellular storage polysaccharide, providing a reserve of carbon and energy to survive periods of nutrient limitation. nih.govfrontiersin.org Similar to starch synthesis in plants, the activated sugar donor for glycogen synthesis is ADP-glucose. nih.govresearchgate.net

The most common and well-understood pathway for glycogen synthesis in prokaryotes is the GlgC-GlgA pathway. researchgate.netresearchgate.netacs.org This pathway is encoded by the glg operon, which typically includes the genes glgC and glgA. frontiersin.orgpnas.org

The process begins with the synthesis of ADP-glucose from glucose-1-phosphate and ATP, catalyzed by ADP-glucose pyrophosphorylase, the product of the glgC gene. frontiersin.orgresearchgate.net This enzyme is the key regulatory point of the pathway and is allosterically regulated by intermediates of the cell's central carbon metabolism, linking glycogen storage to the energy status of the cell. nih.govresearchgate.net The specific activators and inhibitors vary between bacterial species. nih.gov Following its synthesis, the glucosyl unit from ADP-glucose is transferred to the non-reducing end of a growing α-1,4-glucan chain by glycogen synthase, the product of the glgA gene. researchgate.netfrontiersin.org A branching enzyme (GlgB) then introduces α-1,6 linkages to create the characteristic branched structure of glycogen. researchgate.net

Table 2: Key Enzymes in Prokaryotic Glycogen Synthesis (Classical Pathway)

| Gene | Enzyme Name | Function |

|---|---|---|

| glgC | ADP-glucose pyrophosphorylase | Synthesizes ADP-glucose from ATP and glucose-1-phosphate; key regulatory step. |

| glgA | Glycogen synthase | Polymerizes glucose units from ADP-glucose to form linear α-1,4-glucan chains. |

While the GlgC-GlgA pathway is widespread, some bacteria, notably mycobacteria, utilize an alternative four-step pathway known as the GlgE pathway. frontiersin.orgresearchgate.netmicrobiologyresearch.org This pathway is distinct as it does not use ADP-glucose as the direct glucosyl donor for polymerization. nih.gov

Instead, the GlgE pathway begins with trehalose (B1683222), which is converted to maltose-1-phosphate. univ-lille.fr The key enzyme, GlgE, is a maltosyltransferase that polymerizes maltose-1-phosphate into a linear α-1,4-glucan. frontiersin.orguniv-lille.fr This linear chain is then acted upon by the branching enzyme GlgB to form glycogen. plos.org Although it bypasses ADP-glucose for the polymerization step, this pathway can be metabolically linked to the classical pathway. For instance, an alternative route to the GlgE substrate, maltose-1-phosphate, can be synthesized from ADP-glucose and glucose-1-phosphate by the enzyme GlgA, highlighting an unexpected functional convergence between the pathways in some organisms. plos.org The GlgE pathway is found in about 14% of sequenced bacterial genomes and represents a significant alternative to the classical glycogen synthesis route. microbiologyresearch.org

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Adenosine (B11128) diphosphate (B83284) glucose | ADP-Glc |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate | ADP |

| Glucose-1-phosphate | Glc-1-P |

| Glucose-6-phosphate | Glc-6-P |

| Fructose-6-phosphate | F-6-P |

| 3-phosphoglycerate | 3-PGA |

| Inorganic phosphate | Pi |

| Maltose-1-phosphate | M1P |

| Sucrose | |

| Trehalose |

Physiological Significance of Glycogen Reserves in Bacterial Adaptations

Adenosine diphosphate glucose (ADP-glucose) is the precursor for glycogen synthesis in bacteria, and the resulting glycogen reserves play a crucial role in their ability to adapt to and survive in fluctuating environmental conditions. nih.govnih.gov Glycogen, a branched polymer of glucose, serves as an intracellular carbon and energy reserve that bacteria can rapidly mobilize when external nutrient sources become scarce. frontiersin.orgresearchgate.net This storage polysaccharide is not essential for bacterial growth under stable, nutrient-rich conditions but becomes critical for survival and competitive fitness in dynamic environments. nih.govbiorxiv.org

Recent research has illuminated the short-term benefits provided by these glycogen stores. In organisms like Escherichia coli, glycogen is synthesized within minutes of nutrient availability and depleted just as quickly upon starvation. nih.govnih.govresearchgate.net This rapid turnover allows bacteria to navigate transient periods of nutrient deprivation. For instance, bacteria with adequate glycogen reserves exhibit shorter lag phases when transitioning between different carbon sources, providing them with a significant competitive advantage. nih.govresearchgate.net

The ability to accumulate glycogen is also linked to other adaptive behaviors. It has been shown to be important for the transition between a free-swimming, planktonic lifestyle and surface-attached biofilms. researchgate.net Furthermore, glycogen reserves can enhance a bacterium's ability to take up nutrients when they become available in pulses, a common scenario in many natural environments. nih.gov

The significance of glycogen extends to enduring various abiotic stresses. Experimental evidence has demonstrated that glycogen accumulation contributes to bacterial survival under conditions such as temperature fluctuations, desiccation, and osmotic stress. researchgate.net By providing a readily available source of carbon and energy, glycogen helps maintain cellular integrity and metabolic function during these challenging periods. researchgate.netresearchgate.net

Table 1: Impact of Glycogen Utilization on Bacterial Adaptation

| Adaptation Metric | Observation in Glycogen-Utilizing Bacteria | Reference |

|---|---|---|

| Lag Time (Carbon Source Shift) | Shorter lag times compared to mutants deficient in glycogen utilization. | researchgate.net |

| Growth in Fluctuating Environments | Grew more robustly in environments with fluctuating nutrient availability. | nih.govbiorxiv.org |

| Nutrient Uptake | Enabled increased glucose uptake during limited glucose pulses. | nih.gov |

| Lifestyle Transition | Important for the shift between planktonic and biofilm forms. | researchgate.net |

| Stress Endurance | Enhanced survival under starvation, temperature, and osmotic stress. | researchgate.net |

Carbon Partitioning and Energy Homeostasis Linkages

ADP-glucose stands at a critical juncture in bacterial metabolism, directing the flow of carbon towards storage and playing a pivotal role in maintaining cellular energy balance. nih.govbiorxiv.org The synthesis of ADP-glucose from glucose-1-phosphate and ATP, catalyzed by ADP-glucose pyrophosphorylase (ADP-Glc PPase), is the committed and rate-limiting step in glycogen biosynthesis. nih.govbiorxiv.orgfrontiersin.org This enzymatic step serves as a key regulatory node, ensuring that carbon is channeled into glycogen reserves primarily when there is a surplus of carbon and energy. nih.govresearchgate.net

The regulation of ADP-Glc PPase activity is central to this carbon partitioning. The enzyme is allosterically regulated by metabolites that are indicators of the cell's metabolic state. nih.govfrontiersin.org This tight control prevents the wasteful synthesis of glycogen when the cell requires its carbon and energy resources for immediate growth and maintenance.

Integration with Central Carbon Assimilation Pathways

The synthesis of ADP-glucose is intricately linked with the central carbon assimilation pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org This integration is primarily achieved through the allosteric regulation of ADP-Glc PPase by key intermediates of these pathways. nih.govnih.gov The specific activators and inhibitors of ADP-Glc PPase vary among different bacterial species, reflecting their diverse metabolic strategies. nih.govbiorxiv.org

For example, in Escherichia coli, which primarily utilizes the Embden-Meyerhof-Parnas (glycolysis) pathway, ADP-Glc PPase is strongly activated by fructose-1,6-bisphosphate, a key glycolytic intermediate. frontiersin.orgbiorxiv.org High levels of fructose-1,6-bisphosphate signal a high flux through glycolysis and an abundance of carbon, thus promoting the synthesis of ADP-glucose and subsequent glycogen storage. Conversely, the enzyme is inhibited by AMP, which indicates a low energy state in the cell. frontiersin.org

In other bacteria, such as those that utilize the Entner-Doudoroff pathway, different regulatory molecules are employed. For instance, in Agrobacterium tumefaciens, ADP-Glc PPase is activated by fructose-6-phosphate and pyruvate (B1213749). biorxiv.org In photosynthetic cyanobacteria, the enzyme is typically activated by 3-phosphoglycerate (3-PGA), the direct product of CO2 fixation in the Calvin cycle, and inhibited by inorganic phosphate (Pi). biorxiv.orgoup.com This ensures that glycogen synthesis is directly coupled to photosynthetic activity. oup.com

Table 2: Allosteric Regulators of ADP-Glucose Pyrophosphorylase in Different Bacteria

| Bacterial Group/Species | Primary Carbon Pathway | Key Allosteric Activator(s) | Key Allosteric Inhibitor | Reference |

|---|---|---|---|---|

| Escherichia coli | Glycolysis | Fructose-1,6-bisphosphate | AMP | frontiersin.orgbiorxiv.org |

| Agrobacterium tumefaciens | Entner-Doudoroff Pathway | Fructose-6-phosphate, Pyruvate | - | biorxiv.org |

| Cyanobacteria | Calvin Cycle | 3-Phosphoglycerate | Inorganic Phosphate (Pi) | biorxiv.orgoup.com |

| Rhodococcus jostii | - | Pyruvate, Fructose-6-phosphate, Glucose-6-phosphate | - | frontiersin.org |

Role in Cellular Energy Storage and Mobilization

The synthesis of ADP-glucose is the first step in committing carbon and energy to the formation of glycogen, a highly efficient form of cellular energy storage. researchgate.net Glycogen's large, branched structure allows for the compact storage of a large number of glucose units with minimal impact on cellular osmolarity. frontiersin.org When external energy sources are depleted, the breakdown of glycogen provides a readily available supply of glucose-1-phosphate, which can then enter central metabolic pathways to generate ATP and maintain cellular functions. oup.com

Advanced Research Methodologies for Adp Glucose and Its Metabolism

Biochemical Assay Techniques for ADP-Glc PPase Activity

Accurate measurement of ADP-Glc PPase activity is fundamental to understanding starch and glycogen (B147801) biosynthesis. Several biochemical assays have been developed, each with distinct principles and applications. The enzyme catalyzes the reversible reaction: ATP + α-glucose-1-phosphate ⇔ ADP-glucose + pyrophosphate (PPi). google.comcore.ac.uk

Radiometric Assays (e.g., [14C]Glucose 1-Phosphate to ADP-[14C]Glucose Conversion)

Radiometric assays are highly sensitive and accurate methods for determining ADP-Glc PPase activity. conicet.gov.ar A common approach involves monitoring the conversion of [14C]glucose 1-phosphate to ADP-[14C]glucose. frontiersin.orgfrontiersin.org The reaction mixture typically includes [14C]Glc-1P, ATP, magnesium chloride, a buffer such as HEPES or MOPS, and the enzyme source. frontiersin.orgfrontiersin.orgcore.ac.uk The reaction is incubated at 37°C and then stopped, often by heat. frontiersin.orgnih.gov

To quantify the ADP-[14C]glucose formed, various separation techniques are employed. One established method involves binding the product to DEAE-cellulose paper, followed by extensive washing to remove unreacted [14C]glucose-1-phosphate, which may have been hydrolyzed by alkaline phosphatase. conicet.gov.ar However, this method can suffer from high blank values. conicet.gov.ar

A more advanced and sensitive radiometric assay involves a coupled enzymatic step where the newly synthesized ADP-[14C]glucose is converted to [14C]glycogen using glycogen synthase. conicet.gov.arnih.gov This method offers a higher signal-to-noise ratio because the resulting [14C]glycogen can be easily precipitated and washed, effectively removing the unreacted [14C]glucose 1-phosphate. conicet.gov.arnih.gov This technique is particularly advantageous for determining the kinetic parameters of ADP-Glc PPases with a high affinity for glucose 1-phosphate, as it allows for the use of higher specific radioactivity without increasing the background signal. conicet.gov.arnih.gov

Table 1: Comparison of Radiometric Assay Techniques for ADP-Glc PPase Activity

| Feature | DEAE-Cellulose Binding Assay | Glycogen Synthase-Coupled Assay |

| Principle | Direct binding of ADP-[14C]glucose to DEAE-cellulose paper. | Conversion of ADP-[14C]glucose to precipitable [14C]glycogen. conicet.gov.arnih.gov |

| Sensitivity | Good | High, with a better signal-to-noise ratio. conicet.gov.arnih.gov |

| Blanks | Can be high. conicet.gov.ar | Significantly lower. conicet.gov.ar |

| Suitability | General use. | Ideal for enzymes with high affinity for glucose 1-phosphate and for precise kinetic studies. conicet.gov.arnih.gov |

| Key Reagents | [14C]Glucose 1-Phosphate, DEAE-Cellulose Paper, Alkaline Phosphatase. conicet.gov.ar | [14C]Glucose 1-Phosphate, Glycogen Synthase, Glycogen Primer. conicet.gov.arnih.gov |

Coupled Enzyme Assays (e.g., Pyrophosphatase-coupled Colorimetric Methods)

Coupled enzyme assays provide a non-radioactive alternative for measuring ADP-Glc PPase activity. These methods are often spectrophotometric and suitable for high-throughput screening. conicet.gov.ar

One common coupled assay measures the production of pyrophosphate (PPi) in the forward reaction (ADP-glucose synthesis). conicet.gov.arfrontiersin.org The PPi produced is hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by the addition of inorganic pyrophosphatase. conicet.gov.arfrontiersin.org The resulting Pi is then quantified using a colorimetric method, such as the one based on the formation of a phosphomolybdate-Malachite Green complex, which can be measured at 650 nm. conicet.gov.ar This assay is highly sensitive and reliable for measuring ADP-glucose synthesis. conicet.gov.ar

For the reverse reaction (pyrophosphorolysis), a different coupled system is used. The production of ATP from ADP-glucose and PPi is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically. conicet.gov.ar This is achieved by using the enzymes phosphoglucomutase and glucose-6-phosphate dehydrogenase. However, this assay has lower sensitivity compared to other methods. conicet.gov.ar

Table 2: Components of a Pyrophosphatase-Coupled Colorimetric Assay for ADP-Glc PPase Synthesis

| Component | Function |

| ATP & Glucose-1-Phosphate | Substrates for ADP-Glc PPase. conicet.gov.ar |

| ADP-Glc PPase | The enzyme being assayed. |

| Inorganic Pyrophosphatase | Hydrolyzes the product PPi into two Pi molecules. conicet.gov.ar |

| Malachite Green Reagent | Reacts with Pi to form a colored complex for spectrophotometric quantification. conicet.gov.ar |

| Buffer (e.g., MOPS or HEPES) | Maintains the optimal pH for the enzymatic reactions. conicet.gov.ar |

| Magnesium Chloride (MgCl2) | Required divalent cation for ADP-Glc PPase activity. conicet.gov.ar |

Pyrophosphorolysis-based Assays

The reverse reaction of ADP-Glc PPase, pyrophosphorolysis, can also be assayed to determine enzyme activity. core.ac.uk This is particularly useful for kinetic studies and for investigating the inhibitory effects of various compounds.

A common pyrophosphorolysis assay measures the formation of [32P]ATP from ADP-glucose and [32P]PPi. pnas.orgnih.gov The reaction mixture typically contains ADP-glucose, [32P]PPi with a high specific activity, a buffer, and magnesium ions. pnas.orgnih.gov After the reaction, the [32P]ATP formed is separated from the unreacted [32P]PPi, often by adsorption onto activated charcoal, and the radioactivity is quantified. conicet.gov.ar

Another method for assaying pyrophosphorolysis is a coupled spectrophotometric assay. The glucose-1-phosphate produced is converted to glucose-6-phosphate by phosphoglucomutase, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Glycogen Synthase-Coupled Radioactive Assays

As detailed in section 5.1.1, the glycogen synthase-coupled radioactive assay is a highly sensitive and specific method for quantifying the ADP-[14C]glucose produced by ADP-Glc PPase. conicet.gov.arnih.gov This assay leverages the specificity of glycogen synthase to transfer the radiolabeled glucose moiety from ADP-[14C]glucose to a glycogen primer. conicet.gov.arnih.gov

The procedure involves two main steps. First, the ADP-Glc PPase reaction is carried out with [14C]glucose-1-phosphate as the substrate. conicet.gov.arnih.gov After stopping the initial reaction, glycogen synthase and a glycogen primer are added. conicet.gov.arnih.gov The mixture is then incubated to allow the formation of [14C]glycogen. conicet.gov.arnih.gov The resulting radiolabeled polysaccharide is then precipitated, typically with methanol (B129727) or ethanol, and washed to remove any unincorporated [14C]glucose-1-phosphate. conicet.gov.arnih.gov The radioactivity of the precipitated glycogen is then measured using a scintillation counter. conicet.gov.arnih.gov

This method has been shown to yield identical kinetic parameters for the Escherichia coli ADP-Glc PPase when compared to other radioactive methods, but with the significant advantage of much lower blank readings. conicet.gov.arnih.gov This makes it particularly well-suited for determining the kinetic constants (Km or S0.5) for ADP-Glc PPases that have a high affinity for glucose-1-phosphate. conicet.gov.arnih.gov

Genetic and Molecular Approaches

Genetic and molecular techniques are indispensable for elucidating the structure, function, and regulation of ADP-Glc PPase. These approaches allow researchers to study the enzyme at the gene level, express it in heterologous systems for detailed characterization, and investigate the roles of its different subunits.

Gene Cloning and Heterologous Protein Expression

The cloning of genes encoding ADP-Glc PPase subunits has been a pivotal step in advancing our understanding of this enzyme. Genes from a wide variety of organisms, including bacteria, plants, and algae, have been cloned and characterized. google.comnih.govnasa.govicm.edu.pl In many bacteria, ADP-Glc PPase is a homotetramer encoded by a single glgC gene. core.ac.uknih.gov In contrast, plant ADP-Glc PPases are typically heterotetramers composed of two small and two large subunits, encoded by distinct genes. google.comicm.edu.pl

The process often begins with the design of primers based on conserved regions of known ADP-Glc PPase genes or using transcriptome data to clone the full-length cDNA via techniques like rapid amplification of cDNA ends (RACE). icm.edu.plresearchgate.net Once cloned, these genes are often subcloned into expression vectors, such as pBR322 or pET vectors, for heterologous expression. frontiersin.orgnih.gov

Escherichia coli is a commonly used host for the heterologous expression of ADP-Glc PPase from various sources. frontiersin.orgasm.org This allows for the production of large quantities of the recombinant enzyme, which can then be purified for detailed biochemical and structural studies. frontiersin.orgasm.org For plant enzymes, co-expression of the small and large subunit genes in E. coli is necessary to obtain the functional heterotetrameric enzyme. frontiersin.org The use of affinity tags, such as a polyhistidine-tag (His-tag), facilitates the purification of the recombinant protein. frontiersin.org

Heterologous expression has been instrumental in:

Confirming the identity of cloned genes by observing increased ADP-Glc PPase activity in the transformed host cells. nih.gov

Studying the kinetic and allosteric properties of enzymes from organisms that are difficult to cultivate or from which the native enzyme is difficult to purify. frontiersin.orgasm.org

Investigating the functional roles of the individual subunits of heterotetrameric enzymes by expressing them alone or in novel combinations (hybrid enzymes). frontiersin.org

Performing site-directed mutagenesis to identify amino acid residues crucial for catalysis, allosteric regulation, and subunit interaction.

Table 3: Examples of Cloned ADP-Glucose Pyrophosphorylase Genes and their Expression

| Organism | Gene(s) Cloned | Expression System | Key Findings |

| Salmonella typhimurium | glgC and glgA | E. coli K-12 | Increased ADP-Glc PPase and glycogen synthase activities in the host. nih.gov |

| Tomato (Lycopersicon esculentum) | agpS1, agpS2, agpS3 (large subunits), agpB (small subunit) | Not specified in abstract | Four distinct genes with tissue-specific expression profiles. nasa.gov |

| Lotus (Nelumbo nucifera) | NnAGPS1 (small subunit), NnAGPL1 (large subunit) | Not specified in abstract | Differential expression of subunits in various tissues. icm.edu.pl |

| Wheat (Triticum aestivum) | Small and Large Subunit Genes | E. coli | The large subunit confers insensitivity to activation, while the small subunit determines heat stability and phosphate sensitivity. frontiersin.org |

| Streptococcus mutans | glgC and glgD | E. coli | Characterization of GlgC, GlgD, and GlgC/GlgD recombinant proteins to understand glycogen synthesis regulation. conicet.gov.ar |

Site-Directed and Random Mutagenesis Strategies

Site-directed and random mutagenesis are pivotal techniques for elucidating the functional and regulatory roles of specific amino acid residues in enzymes involved in ADP-glucose metabolism, primarily AGPase. asm.orgnih.gov These strategies have been instrumental in identifying residues critical for catalysis, allosteric regulation, and substrate binding. asm.orgnih.gov

Site-Directed Mutagenesis involves the targeted alteration of specific amino acids to understand their direct contribution to enzyme function. For instance, in the potato tuber AGPase, mutating Lysine-198 in the small subunit significantly decreased the enzyme's affinity for glucose-1-phosphate, highlighting its role in substrate binding. asm.org Similarly, mutagenesis of Aspartate-142 in the E. coli AGPase led to a drastic reduction in catalytic activity, confirming its role in the catalytic mechanism. asm.org Studies on the Anabaena PCC 7120 AGPase identified Lysine-382 and Lysine-419 as crucial for binding the allosteric activator 3-phosphoglycerate (B1209933) (3-PGA). asm.orgacs.org Replacing Lysine-382 with residues of different charge and size demonstrated that both properties are vital for effective activator binding. acs.org In the Agrobacterium tumefaciens AGPase, mutating conserved glycine (B1666218) residues (G20, G21, and G23) near the active site resulted in a significant loss of activity. acs.orgrcsb.org Furthermore, site-directed mutagenesis has been used to probe the allosteric regulation of the potato tuber AGPase, revealing that mutations in highly conserved residues within the small subunit have a more pronounced effect on disrupting allosteric activation compared to the large subunit. plos.org

Random Mutagenesis , often achieved through methods like error-prone PCR, introduces mutations randomly across a gene. dntb.gov.ua This approach is valuable for identifying functionally important residues without prior structural or mechanistic knowledge. asm.org In studies of the potato tuber AGPase, random mutagenesis helped identify residues important for the enzyme's function. asm.org Another technique, pentapeptide-scanning mutagenesis, which involves inserting five amino acids at random positions, was used to study the E. coli AGPase. asm.org This method, combined with homology modeling, identified a region critical for allosteric regulation, specifically for communication between the catalytic and regulatory domains. asm.org

These mutagenesis strategies have provided deep insights into the structure-function relationships of AGPases from various organisms, from bacteria to plants. asm.orgoup.com

Table 1: Examples of Site-Directed Mutagenesis Studies on ADP-Glucose Pyrophosphorylase (AGPase)

| Enzyme Source | Subunit/Residue(s) Mutated | Observed Effect | Reference(s) |

|---|---|---|---|

| Potato Tuber | Small Subunit: Lys198 | 135- to 550-fold decrease in affinity for Glucose-1-Phosphate. | asm.org |

| E. coli | Asp142 | Four orders of magnitude decrease in specific activity. | asm.org |

| Anabaena PCC 7120 | Lys382 | 10- to 160-fold lower affinity for the activator 3-PGA. | acs.org |

| Agrobacterium tumefaciens | G20, G21, G23 | Substantial loss of catalytic activity. | acs.orgrcsb.org |

Directed Evolution and Enzyme Engineering

Directed evolution and enzyme engineering are powerful approaches used to modify enzymes involved in ADP-glucose metabolism, aiming to enhance their catalytic properties or alter their regulatory characteristics. These techniques mimic the process of natural evolution in a laboratory setting to generate enzyme variants with desired traits. nih.govpnas.org

A primary target for these strategies has been ADP-glucose pyrophosphorylase (AGPase), the key regulatory enzyme in starch and glycogen biosynthesis. pnas.org Directed evolution experiments on a homotetrameric mutant of the potato small subunit involved iterations of DNA shuffling and screening. nih.gov This process led to the isolation of AGPase variants with improved affinity for ATP and enhanced sensitivity to allosteric activators. nih.govpnas.org Remarkably, some of the evolved enzymes shifted their activator preference from 3-phosphoglycerate (typical for plants) to fructose-6-phosphate (B1210287) or fructose-1,6-bisphosphate, which are effectors for bacterial AGPases. nih.gov These results demonstrate that significant changes in allosteric regulation and even quaternary structure can be achieved through a few point mutations, a process that can be accelerated by low-level recombination. nih.govpnas.org

Enzyme engineering has also been employed to expand the activator specificity of AGPase. acs.org Based on a structural model of the Agrobacterium tumefaciens AGPase, mutagenesis experiments were designed to alter its activator binding site. acs.org Specifically, mutating Histidine-379 to Arginine (H379R) or Lysine (B10760008) (H379K) resulted in an enzyme that could be activated by fructose-1,6-bisphosphate, a property not present in the wild-type enzyme. acs.org Furthermore, protein engineering has been used to create chimeric enzymes. For example, a chimeric UDP-Glucose pyrophosphorylase was engineered to exhibit sensitivity to allosteric regulators, a characteristic of AGPases. frontiersin.org

These studies highlight the potential of directed evolution and enzyme engineering to not only probe the fundamental mechanisms of enzyme function and regulation but also to create novel biocatalysts for applications in metabolic engineering, such as enhancing starch production in crops. researchgate.net

Table 2: Examples of Directed Evolution and Enzyme Engineering of AGPase

| Original Enzyme | Engineering Strategy | Modified Property | Outcome | Reference(s) |

|---|---|---|---|---|

| Potato Small Subunit Homotetramer | DNA Shuffling | Allosteric Regulation | Shift in activator preference from 3-PGA to Fructose-6-P or Fructose-1,6-bisP. | nih.gov |

| Agrobacterium tumefaciens AGPase | Site-Directed Mutagenesis (H379R/K) | Activator Specificity | Gained activation by Fructose-1,6-bisphosphate. | acs.org |

Gene Knockout and Gene Editing for Functional Analysis

Gene knockout and gene editing technologies, particularly the CRISPR/Cas9 system, have become indispensable tools for the functional analysis of genes involved in ADP-glucose metabolism. osti.govnih.gov These methods allow for the precise inactivation or modification of target genes, enabling researchers to study the resulting phenotypic changes and infer gene function.

In the context of ADP-glucose, these techniques have been primarily applied to the genes encoding ADP-glucose pyrophosphorylase (AGPase), the rate-limiting enzyme in starch and glycogen synthesis. osti.govfrontiersin.org By disrupting AGPase genes, scientists can investigate the impact on carbon storage and metabolic flux.

For example, CRISPR/dCas9 (a catalytically inactive form of Cas9) was used to repress the glgC gene, which encodes AGPase in E. coli. osti.gov This repression resulted in a 25% reduction in glycogen accumulation, demonstrating the gene's critical role in this process and making more carbon available for other pathways. osti.gov Similarly, in the microalga Chlamydomonas reinhardtii, knocking out the AGPase gene using CRISPR/Cas9 was shown to increase the cellular content of lipids, as the carbon flux was redirected from starch synthesis to lipid production under nitrogen starvation conditions. nih.govnih.gov

In higher plants, analyzing mutants with lesions in specific AGPase subunit genes has been crucial for identifying the essential isoforms for starch synthesis in different tissues. psu.edu In rice, analysis of osagps2 and osagpl2 mutants revealed that the cytosolic isoforms OsAGPS2b and OsAGPL2 are essential for starch synthesis in the endosperm, leading to a shrunken seed phenotype when mutated. psu.edu In Arabidopsis, mutations in the genes encoding the catalytic small subunit of AGPase led to significant increases in vegetative triacylglycerol (TAG) content, as carbon was diverted from starch to lipid synthesis. embrapa.br

These genetic approaches provide direct evidence for the physiological roles of specific genes in the ADP-glucose pathway and have significant implications for metabolic engineering. osti.gov By knocking out or down-regulating AGPase, it is possible to enhance the production of other valuable compounds like biofuels (lipids), demonstrating the potential of gene editing to redesign cellular metabolism for biotechnological applications. nih.govembrapa.br

Subunit Hybridization Studies

Subunit hybridization is a powerful biochemical technique used to investigate the functional roles and interactions of individual subunits within a heterotetrameric enzyme complex. This approach has been particularly insightful in studying plant ADP-glucose pyrophosphorylases (AGPases), which are typically composed of two small (S) and two large (L) subunits (S₂L₂). plos.orgfrontiersin.org These subunits, while homologous, have evolved distinct functions, with the small subunit generally considered catalytic and the large subunit modulatory. plos.orgfrontiersin.org